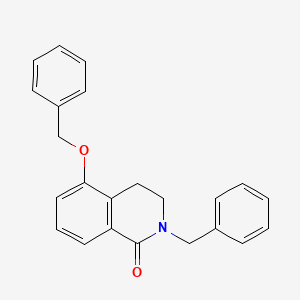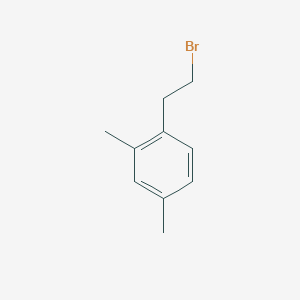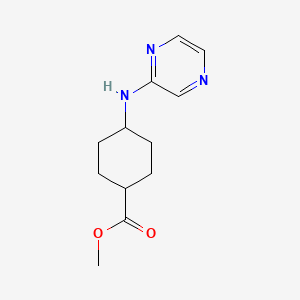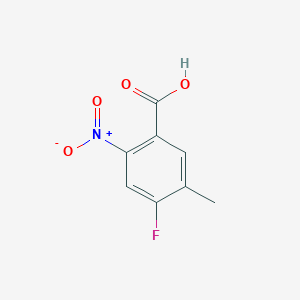
2-benzyl-5-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-5-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C23H21NO2 and its molecular weight is 343.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aggregation Enhanced Emission
Research on 1,8-naphthalimide derivatives, which are structurally related to 2-benzyl-5-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one, has demonstrated their ability to form nanoaggregates in aqueous solutions and exhibit aggregation enhanced emission. These nanoaggregates have been characterized using scanning electron and atomic force microscopy, with their emission intensities and photophysical properties analyzed in both solution and solid states. Such properties are significant for applications in optoelectronics and bioimaging, where enhanced emission in aggregated states is desirable (Srivastava, Singh, & Mishra, 2016).
Antitumor Activity
Isoquinolin-1(2H)-one derivatives have been explored for their in vitro antitumor activity. A study on 3-arylisoquinolin-1(2H)-ones, which share a core structure with the compound , showed that modifications to this structure led to the synthesis of compounds with potent antitumor activity against different human tumor cell lines. This underscores the potential of such compounds in the development of new cancer therapies (Cheon et al., 1999).
Biosynthesis of Benzylisoquinoline Alkaloids
The biosynthesis of benzylisoquinoline alkaloids (BIAs), a group to which this compound is closely related, has been extensively studied. These alkaloids have a wide range of medicinal properties, and understanding their biosynthetic pathways is crucial for the biotechnological production of these compounds. Enzymes involved in these pathways, such as cytochromes P450 and various transferases, have been identified, offering insights into the production of BIAs in plants and potentially in microbial systems for pharmaceutical applications (Hagel & Facchini, 2013).
Synthetic Methodologies
Studies on the synthesis of related compounds have provided valuable methodologies for generating diverse structures, including those with potential antitumor and other biological activities. For instance, the development of synthetic routes for the one-pot synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives opens up possibilities for creating a wide array of compounds with varied pharmacological properties. These methodologies are crucial for the synthesis of complex molecules for research and development in medicinal chemistry (Liermann & Opatz, 2008).
Propiedades
IUPAC Name |
2-benzyl-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c25-23-21-12-7-13-22(26-17-19-10-5-2-6-11-19)20(21)14-15-24(23)16-18-8-3-1-4-9-18/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLSTILLZPQSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-fluorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2522023.png)
![[2-Methyl-1-[(4-morpholin-4-ylthian-4-yl)methylamino]-1-oxopropan-2-yl] acetate](/img/structure/B2522024.png)
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2522025.png)


![2-Ethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2522028.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2522030.png)

![2-((4-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2522033.png)
![3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2522034.png)
